molecular formula C14H14N2 B11890572 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole

3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole

Cat. No.: B11890572
M. Wt: 210.27 g/mol
InChI Key: ZUDVCBXDHGAKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the class of β-carbolines. These compounds are known for their significant biological activities and are found in various natural sources, including terrestrial plants and marine invertebrates . The structure of this compound consists of a pyridine ring fused to an indole moiety, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with aldehydes and amines, followed by cyclization to form the β-carboline core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole is unique due to the presence of both an ethyl and a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Biological Activity

3-Ethyl-1-methyl-9H-pyrido[3,4-b]indole, a derivative of the β-carboline family, is recognized for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications and interactions with various biological targets. Understanding its biological activity is essential for evaluating its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The structure of this compound consists of a fused pyridine and indole ring system, which is characteristic of many biologically active compounds. Its unique chemical properties facilitate interactions with proteins, enzymes, and nucleic acids, contributing to its biological effects.

This compound interacts with various biological targets, including:

  • Cytochrome P450 Enzymes : It can modulate the activity of these enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
  • Cell Signaling Pathways : The compound influences pathways such as MAPK/ERK, affecting cell proliferation and differentiation .

2. Cellular Effects

The compound exhibits several cellular effects:

  • Gene Expression Modulation : It alters the expression of genes involved in apoptosis and cell cycle regulation .
  • Cytotoxicity : Studies have shown that derivatives of pyrido[3,4-b]indole display cytotoxic effects against various cancer cell lines .

Data Table: Biological Activities of this compound

Biological ActivityObservationsReferences
Interaction with Cytochrome P450Modulates enzyme activity affecting metabolism
Influence on MAPK/ERK PathwayAlters cell proliferation and differentiation
CytotoxicityEffective against human cancer cell lines
Gene ExpressionModulates apoptosis-related gene expression

Case Study 1: Neurotoxicity

A study highlighted that harmane (1-methyl-9H-pyrido[3,4-b]indole), structurally related to this compound, was found to be a potent neurotoxin linked to tremor-producing effects in animal models. Elevated levels of harmane were observed in patients with essential tremor and Parkinson's disease, suggesting a potential role in neurodegenerative disorders .

Case Study 2: Anticancer Activity

Research into derivatives of pyrido[3,4-b]indole indicated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the micromolar range against human cancer cells such as HT-29 (colon cancer) and A549 (lung cancer) . This suggests that these compounds could serve as lead candidates for anticancer drug development.

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

3-ethyl-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H14N2/c1-3-10-8-12-11-6-4-5-7-13(11)16-14(12)9(2)15-10/h4-8,16H,3H2,1-2H3

InChI Key

ZUDVCBXDHGAKBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=N1)C)NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.